trans-4-Morpholinocyclohexanol hydrochloride

Description

Systematic IUPAC Nomenclature and Structural Representation

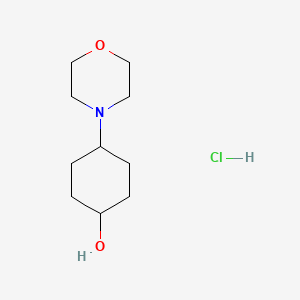

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 4-morpholin-4-ylcyclohexan-1-ol;hydrochloride. This nomenclature reflects the fundamental structural components of the molecule, indicating the presence of a morpholine ring substituent at the 4-position of a cyclohexanol backbone. The morpholine moiety contributes nitrogen and oxygen heteroatoms to the overall molecular structure, creating a distinctive heterocyclic framework that influences the compound's chemical behavior and biological activity potential.

The structural representation reveals a trans-configured cyclohexane ring bearing a hydroxyl group at position 1 and a morpholine substituent at position 4. The morpholine ring itself consists of a six-membered saturated heterocycle containing both nitrogen and oxygen atoms in a 1,4-relationship. This structural arrangement creates specific spatial orientations that are crucial for the compound's chemical reactivity and potential biological interactions. The trans-stereochemistry ensures that the hydroxyl and morpholine substituents occupy equatorial positions on opposite sides of the cyclohexane ring, minimizing steric interactions and contributing to the compound's thermodynamic stability.

The compound's three-dimensional structure can be represented through various chemical notation systems. The Simplified Molecular Input Line Entry System representation is C1CC(CCC1N2CCOCC2)O.Cl, which provides a linear textual description of the molecular connectivity. The International Chemical Identifier string is InChI=1S/C10H19NO2.ClH/c12-10-3-1-9(2-4-10)11-5-7-13-8-6-11;/h9-10,12H,1-8H2;1H, offering a standardized method for representing the compound's structure in computational databases.

Synonyms and Registry Identifiers (CAS, PubChem CID, EC Number)

This compound is registered under Chemical Abstracts Service number 1588441-09-1, which serves as the primary unique identifier for this compound in chemical databases and regulatory systems. This registration number distinguishes the hydrochloride salt form from the free base compound, which carries a different Chemical Abstracts Service number of 1228947-14-5.

The compound appears in the PubChem database under Compound Identifier 71711097. This database entry provides comprehensive chemical information including structural data, computed properties, and related compound relationships. The parent compound, trans-4-Morpholinocyclohexanol without the hydrochloride salt, is registered as PubChem Compound Identifier 58205557.

Alternative nomenclature forms documented in chemical databases include this compound, Cyclohexanol, 4-(4-morpholinyl)-, hydrochloride (1:1), trans-, and 4-morpholin-4-ylcyclohexan-1-ol;hydrochloride. These variations reflect different naming conventions employed across various chemical databases and suppliers. The compound is also referenced by manufacturer-specific codes such as MFCD26940271 in the MDL Information Systems database.

| Registry System | Identifier | Description |

|---|---|---|

| Chemical Abstracts Service | 1588441-09-1 | Primary registry number for hydrochloride salt |

| PubChem Compound Identifier | 71711097 | Database identifier for complete compound |

| MDL Information Systems | MFCD26940271 | Manufacturer database code |

| Parent Compound Chemical Abstracts Service | 1228947-14-5 | Free base form identifier |

| Parent PubChem Compound Identifier | 58205557 | Free base database entry |

Molecular Formula and Weight Analysis

The molecular formula of this compound is C10H20ClNO2. This formula indicates the compound contains ten carbon atoms, twenty hydrogen atoms, one chlorine atom, one nitrogen atom, and two oxygen atoms. The molecular composition reflects the combination of the organic base molecule with hydrochloric acid to form the stable hydrochloride salt.

The molecular weight of the hydrochloride salt is 221.72 grams per mole, as calculated from the atomic masses of constituent elements. This molecular weight represents a significant increase from the free base form, which has a molecular weight of 185.26 grams per mole and molecular formula C10H19NO2. The addition of hydrochloric acid accounts for the mass difference of approximately 36.46 grams per mole, corresponding to the molecular weight of hydrogen chloride.

Computational analysis reveals an exact mass of 221.118256 atomic mass units for the hydrochloride salt. This precise mass determination is crucial for analytical applications including mass spectrometry identification and quantitative analysis. The molecular weight distribution and isotopic patterns associated with this exact mass provide fingerprint characteristics useful for compound identification and purity assessment.

| Molecular Parameter | Hydrochloride Salt | Free Base |

|---|---|---|

| Molecular Formula | C10H20ClNO2 | C10H19NO2 |

| Molecular Weight (g/mol) | 221.72 | 185.26 |

| Exact Mass (amu) | 221.118256 | 185.152152 |

| Heavy Atom Count | 14 | 13 |

| Hydrogen Bond Donors | 1 | 1 |

| Hydrogen Bond Acceptors | 3 | 3 |

The elemental composition analysis shows that carbon represents approximately 54.2% of the total molecular weight, hydrogen contributes 9.1%, nitrogen accounts for 6.3%, oxygen comprises 14.4%, and chlorine constitutes 16.0% of the total mass. This distribution influences the compound's physical properties including solubility, melting point, and crystalline structure characteristics.

Stereochemical Configuration and Isomeric Considerations

The stereochemical designation "trans" in the compound name refers to the relative spatial arrangement of the hydroxyl group and morpholine substituent on the cyclohexane ring. In the trans-configuration, these substituents occupy positions on opposite faces of the cyclohexane ring, specifically adopting equatorial orientations that minimize steric hindrance and maximize conformational stability. This stereochemical arrangement contrasts with the potential cis-isomer, where both substituents would be positioned on the same face of the ring.

Properties

IUPAC Name |

4-morpholin-4-ylcyclohexan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2.ClH/c12-10-3-1-9(2-4-10)11-5-7-13-8-6-11;/h9-10,12H,1-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASDRUTOIJIFPKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1N2CCOCC2)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution of Activated Cyclohexanol Derivatives

A common approach involves displacing a leaving group (e.g., bromide or tosylate) at the 4-position of cyclohexanol with morpholine. For example, trans-4-bromocyclohexanol reacts with morpholine under basic conditions to yield the desired product. The reaction proceeds via an SN2 mechanism, preserving the trans stereochemistry due to the inversion of configuration at the electrophilic carbon.

Example Protocol :

-

Starting Material : trans-4-Bromocyclohexanol (1.0 equiv)

-

Reagents : Morpholine (1.2 equiv), sodium hydride (1.5 equiv)

-

Solvent : Tetrahydrofuran (THF), 0°C to room temperature

-

Reaction Time : 12–18 hours

-

Workup : Quench with aqueous NH4Cl, extract with ethyl acetate, dry over Na2SO4, and concentrate.

Epoxide Ring-Opening with Morpholine

An alternative method utilizes cyclohexene oxide, where morpholine acts as a nucleophile to open the epoxide ring. Acidic or basic conditions dictate the regioselectivity, with trans-diaxial addition favoring the trans product.

Example Protocol :

-

Starting Material : Cyclohexene oxide (1.0 equiv)

-

Reagents : Morpholine (1.5 equiv), BF3·Et2O (catalytic)

-

Solvent : Dichloromethane, 0°C to room temperature

-

Reaction Time : 4–6 hours

-

Workup : Neutralize with NaHCO3, extract with DCM, dry, and concentrate.

Conversion to Hydrochloride Salt

The free base is converted to its hydrochloride salt via protonation with hydrochloric acid. This step enhances solubility and stability, critical for pharmaceutical applications.

Acidic Workup and Salt Formation

The free base is dissolved in a polar solvent (e.g., ethanol or diethyl ether), and HCl gas or aqueous HCl is added dropwise. The hydrochloride salt precipitates and is isolated via filtration or evaporation.

Example Protocol :

-

Free Base : trans-4-Morpholinocyclohexanol (1.0 equiv)

-

Reagent : 4 M HCl in dioxane (1.1 equiv)

-

Solvent : Diethyl ether, 0°C

-

Procedure : Add HCl solution, stir for 30 minutes, filter precipitate, wash with cold ether, and dry under vacuum.

Purification and Characterization

Chromatographic Purification

Crude hydrochloride is purified via flash chromatography (silica gel, CH2Cl2/MeOH gradients) or preparative HPLC. The latter is preferred for high-purity pharmaceutical intermediates.

HPLC Conditions :

Spectroscopic Characterization

-

1H NMR (400 MHz, CD3OD): δ 3.75–3.73 (m, 4H, morpholine OCH2), 2.69–2.66 (m, 4H, morpholine NCH2), 2.45–2.39 (m, 1H, cyclohexyl CH), 1.67–1.47 (m, 4H, cyclohexyl CH2).

-

LCMS (ES+) : m/z 188 [M+H]+ (free base), 221 [M+H]+ (hydrochloride).

Industrial-Scale Optimization

Solvent and Base Selection

Sodium hydride (NaH) and lithium hexamethyldisilazide (LiHMDS) are preferred bases for large-scale reactions due to their efficiency in deprotonating cyclohexanol derivatives. THF and DMF are common solvents, though DMF enhances solubility for heterogeneous reactions.

Comparative Yields :

| Base | Solvent | Temperature | Yield |

|---|---|---|---|

| NaH | THF | 0–40°C | 52% |

| LiHMDS | THF | 25°C | 75% |

| NaHMDS | DMF | 0°C | 34% |

Lyophilization for Final Product

Lyophilization (freeze-drying) ensures the hydrochloride salt is isolated as a stable, crystalline solid. This step is critical for hygroscopic compounds to prevent degradation.

Challenges and Solutions

Chemical Reactions Analysis

Types of Reactions: trans-4-Morpholinocyclohexanol hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form alcohols or other reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine ring can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like amines, thiols, and halides can be used under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols .

Scientific Research Applications

Chemistry: In chemistry, trans-4-Morpholinocyclohexanol hydrochloride is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .

Biology: In biological research, the compound is used to study the effects of morpholine derivatives on biological systems. It is also used in the development of new drugs and therapeutic agents .

Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It is used in the synthesis of drugs that target specific biological pathways .

Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. It is also used in the formulation of various products, including coatings and adhesives .

Mechanism of Action

The mechanism of action of trans-4-Morpholinocyclohexanol hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Key Insights :

- The absence of a hydrochloride salt in trans-4-Morpholinocyclohexanol reduces its solubility in aqueous media compared to its hydrochloride counterpart .

- Piperidine-containing analogs (e.g., 53617-35-9) exhibit higher basicity due to the nitrogen-rich piperidine ring, enhancing their reactivity in alkylation reactions .

Functional Analogs

Functional analogs share similar applications but differ in core structures:

| Compound Name | CAS Number | Molecular Formula | Key Functional Similarity | Application Context |

|---|---|---|---|---|

| 2-Morpholino-8-phenylchromone | 154447-36-6 | C₁₉H₁₇NO₃ | Morpholine as a solubility-enhancing group | Used in fluorescence-based assays |

| trans-4-(Dimethylamino)cyclohexanecarbonyl Chloride Hydrochloride | - | C₉H₁₇Cl₂NO | Cyclohexane backbone with polar substituents | Intermediate for peptide coupling reactions |

Key Insights :

- Chromone derivatives (e.g., 154447-36-6) leverage the morpholine group for solubility but lack the cyclohexanol scaffold, limiting their use in stereospecific syntheses .

- Carbonyl chloride analogs (e.g., C₉H₁₇Cl₂NO) are more reactive in acylations but require stringent handling due to hygroscopicity .

Physicochemical Properties

A comparative analysis of physicochemical properties:

| Property | trans-4-Morpholinocyclohexanol HCl | trans-4-Morpholinocyclohexanol | 4-(4-Methylpiperidin-4-yl)morpholine diHCl |

|---|---|---|---|

| Solubility in Water | High | Moderate | High |

| Melting Point | 198–202°C (decomposes) | Not reported | 215–220°C |

| Hygroscopicity | Low | Moderate | High |

Notes:

Biological Activity

Trans-4-Morpholinocyclohexanol hydrochloride is a compound of increasing interest in pharmacological research due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacodynamics, mechanisms of action, and relevant case studies that highlight its efficacy in various biological systems.

Chemical Structure and Properties

This compound is characterized by its morpholine ring and cyclohexanol structure, which contribute to its unique biological properties. The compound's molecular formula is C₈H₁₄ClN₃O, and it possesses a molecular weight of approximately 195.67 g/mol.

The biological activity of this compound can be attributed to several mechanisms:

- CB2 Receptor Modulation : Similar to other morpholine derivatives, this compound may interact with cannabinoid receptors, particularly the CB2 receptor. This interaction has implications for anti-inflammatory effects and neuroprotection .

- Inhibition of Cyclooxygenase (COX) : The compound has been shown to exhibit selective inhibition of COX enzymes, particularly COX-2, which is involved in inflammatory processes. This inhibition can lead to decreased production of pro-inflammatory mediators .

- Neuroprotective Effects : Research indicates that compounds with similar structures can prevent neurodegeneration by modulating signaling pathways associated with oxidative stress and inflammation .

Biological Activities

The biological activities of this compound include:

- Anti-inflammatory Effects : Studies have demonstrated that the compound can significantly reduce inflammation markers in various models, potentially through its action on CB2 receptors and COX inhibition .

- Neuroprotective Effects : The compound has shown promise in protecting neuronal cells from damage associated with neurodegenerative diseases. Its ability to modulate endocannabinoid levels may play a crucial role in this protective effect .

- Antineoplastic Properties : Preliminary studies suggest potential antitumor activity, although further research is needed to establish its efficacy against specific cancer cell lines .

Case Studies

Several case studies have explored the effects of this compound:

- Neuroinflammation Model : In a mouse model of neuroinflammation, administration of the compound resulted in significant reductions in microglial activation and pro-inflammatory cytokine levels. This study highlights its potential as a therapeutic agent for neurodegenerative disorders .

- Cancer Cell Line Studies : Research involving various cancer cell lines indicated that this compound could inhibit cell proliferation and induce apoptosis, suggesting its potential utility as an anticancer agent .

- Chronic Pain Management : A clinical case study demonstrated that patients receiving treatment with morpholine derivatives experienced reduced pain levels and improved quality of life metrics, indicating potential applications in pain management therapies .

Data Tables

Q & A

Q. What synthetic routes are commonly employed for trans-4-Morpholinocyclohexanol hydrochloride, and how can reaction efficiency be optimized?

The synthesis typically involves cyclohexanol derivatives functionalized with morpholine groups via nucleophilic substitution or reductive amination. Key steps include purification using column chromatography (e.g., silica gel) and recrystallization from solvents like ethanol or acetone. Reaction efficiency can be optimized by controlling temperature (e.g., maintaining 0–5°C during acid chloride formation) and stoichiometric ratios of morpholine to cyclohexanol precursors. Monitoring via thin-layer chromatography (TLC) or HPLC ensures intermediate purity .

Q. Which analytical techniques are critical for confirming the stereochemical purity of this compound?

Chiral HPLC with polarimetric detection or nuclear Overhauser effect (NOE) NMR experiments are essential for distinguishing trans and cis isomers. X-ray crystallography provides definitive stereochemical validation, while differential scanning calorimetry (DSC) can identify melting point discrepancies indicative of isomer contamination (e.g., cis isomers melt at 96–98°C vs. trans variants at higher ranges) .

Q. How should researchers design experiments to assess solubility in pharmaceutically relevant solvents?

Phase solubility studies in buffered aqueous systems (pH 1.2–7.4) and organic solvents (e.g., DMSO, ethanol) are conducted using UV-Vis spectrophotometry or gravimetric analysis. For low solubility, co-solvency approaches (e.g., PEG-400/water mixtures) or cyclodextrin complexation can be evaluated. Data should be cross-validated with computational models like Hansen solubility parameters .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data when characterizing derivatives of this compound?

Contradictions in - or -NMR signals (e.g., unexpected splitting or shifts) may arise from dynamic rotational isomerism or residual solvents. Strategies include:

Q. What strategies mitigate oxidative degradation of this compound under accelerated storage conditions?

Stability studies under ICH Q1A guidelines (40°C/75% RH for 6 months) should include:

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for reactions like esterification or alkylation. Molecular dynamics simulations assess solvent effects on reaction kinetics. Experimental validation via in situ IR spectroscopy tracks intermediate formation, ensuring alignment with predicted pathways .

Data Analysis and Contradiction Resolution

Q. How should conflicting biological activity data for trans-4-Morpholinocyclohexanol hydrochloride analogs be addressed?

- Validate assay reproducibility across multiple cell lines (e.g., HEK293 vs. HepG2).

- Apply multivariate analysis (e.g., PCA) to identify confounding variables like solvent toxicity or impurity profiles (e.g., ≤2% residual morpholine).

- Cross-reference with structural analogs (e.g., trans-4-methylcyclohexylamine hydrochloride) to isolate structure-activity relationships .

Q. What methodologies ensure accurate quantification of low-abundance impurities in trans-4-Morpholinocyclohexanol hydrochloride batches?

- Use UPLC-PDA with a detection limit ≤0.05% for impurity profiling.

- Spike recovery experiments with synthesized impurities (e.g., cis-isomers or morpholine-N-oxide) validate method accuracy.

- Compare against pharmacopeial limits (e.g., EP/JP monographs requiring ≤0.1% for unspecified impurities) .

Experimental Design Considerations

Q. What controls are essential for reproducibility in trans-4-Morpholinocyclohexanol hydrochloride synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.